(4-Hexylthiophen-2-yl)boronic acid chemical and physical properties
(4-Hexylthiophen-2-yl)boronic acid chemical and physical properties
An In-Depth Technical Guide to (4-Hexylthiophen-2-yl)boronic acid: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Date: March 24, 2026
Abstract
(4-Hexylthiophen-2-yl)boronic acid is a pivotal organoboron compound, instrumental in the advancement of organic electronics and the synthesis of complex pharmaceutical intermediates. Its unique structure, featuring a hexyl-substituted thiophene ring coupled with a boronic acid moiety, imparts desirable electronic properties and reactivity. This guide provides a comprehensive overview of its chemical and physical characteristics, detailed methodologies for its synthesis and purification, and an exploration of its significant applications, particularly in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, chemists, and professionals in drug development and materials science, offering both foundational knowledge and practical insights to facilitate its effective utilization.
Introduction: The Significance of Thiophene-Based Boronic Acids
Thiophene-containing molecules are a cornerstone in the development of organic semiconductors, finding widespread use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The introduction of a boronic acid group onto the thiophene ring creates a versatile building block for the construction of complex conjugated systems through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] The alkyl substituent, in this case, a hexyl group, enhances the solubility of the resulting polymers and molecules in organic solvents, which is crucial for solution-based processing and device fabrication.[3]
From a medicinal chemistry perspective, boronic acids are recognized as bioisosteres of carboxylic acids and have been incorporated into several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®).[4][5] The boron atom's ability to form reversible covalent bonds with biological nucleophiles makes it a valuable pharmacophore.[6] Consequently, functionalized thiophene boronic acids are of great interest for the synthesis of novel therapeutic agents.
This guide will delve into the specific attributes of (4-Hexylthiophen-2-yl)boronic acid, providing a technical foundation for its application in both pioneering materials science and innovative drug discovery.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of (4-Hexylthiophen-2-yl)boronic acid is essential for its handling, storage, and application in synthesis. While some data for the boronic acid is available, more extensive information is reported for its more stable and commercially prevalent pinacol ester derivative, (4-Hexylthiophen-2-yl)boronic acid pinacol ester.
Core Compound Data
| Property | (4-Hexylthiophen-2-yl)boronic acid | (4-Hexylthiophen-2-yl)boronic acid pinacol ester |
| CAS Number | 748763-44-2[7] | 883742-29-8[8] |
| Molecular Formula | C10H15BO2S | C16H27BO2S[8] |
| Molecular Weight | 210.10 g/mol | 294.26 g/mol [8] |
| Physical State | Solid (typical for arylboronic acids) | Colorless to light orange/yellow clear liquid[8] |
| Melting Point | Not available | Not applicable |
| Boiling Point | Not available | 385.6 ± 30.0 °C (Predicted)[8] |
| Density | Not available | 1.0 ± 0.1 g/cm³ (Predicted)[8] |
| Solubility | Generally soluble in polar organic solvents like THF, DMF, and alcohols; low solubility in nonpolar solvents like hexanes.[9][10] | More soluble in a wider range of organic solvents compared to the boronic acid.[9] |
Structural and Spectroscopic Data
The structural integrity and purity of (4-Hexylthiophen-2-yl)boronic acid are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the thiophene ring, the alpha-protons of the hexyl chain adjacent to the ring, the methylene groups of the alkyl chain, and a terminal methyl group. The boronic acid protons (B(OH)₂) often appear as a broad singlet.
-
¹³C NMR: The carbon NMR would display distinct peaks for the carbon atoms of the thiophene ring, with the carbon attached to the boron atom showing a characteristic chemical shift, as well as the six unique carbon signals of the hexyl group.
-
Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the compound.
Note: Obtaining clear NMR spectra for boronic acids can sometimes be challenging due to the formation of cyclic trimeric anhydrides (boroxines).[11] Conversion to the pinacol ester or diethanolamine adduct can yield sharper, more easily interpretable spectra.
Synthesis and Purification
The synthesis of arylboronic acids can be achieved through several established methods. A common and effective route for (4-Hexylthiophen-2-yl)boronic acid involves a lithium-halogen exchange followed by electrophilic trapping with a borate ester.[5]
Synthetic Pathway Overview
The synthesis typically starts from a halogenated precursor, such as 2-bromo-4-hexylthiophene.
Caption: Synthetic route to (4-Hexylthiophen-2-yl)boronic acid.
Detailed Experimental Protocol
Materials:
-
2-Bromo-4-hexylthiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B(OiPr)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-bromo-4-hexylthiophene dissolved in anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate is added dropwise at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is stirred vigorously for 1-2 hours until a clear separation of layers is observed.
-
Extraction and Workup: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield pure (4-Hexylthiophen-2-yl)boronic acid.
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical as organolithium reagents and borate esters are highly reactive towards water.
-
Low Temperature: The lithiation step is performed at -78 °C to prevent side reactions, such as the deprotonation of the alkyl chain or reaction at other positions on the thiophene ring.
-
Acidic Workup: The hydrolysis step with acid is necessary to convert the boronate ester intermediate into the desired boronic acid.
Key Applications and Reactions: The Suzuki-Miyaura Cross-Coupling
The primary utility of (4-Hexylthiophen-2-yl)boronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[12] This palladium-catalyzed reaction forms a carbon-carbon bond between the thiophene ring and an aryl or vinyl halide (or triflate), and it is a cornerstone of modern organic synthesis.[2][13]
The Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sample Protocol for Suzuki-Miyaura Coupling
Materials:
-
(4-Hexylthiophen-2-yl)boronic acid
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent system (e.g., toluene/ethanol/water mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask, add (4-Hexylthiophen-2-yl)boronic acid, the aryl bromide, and the base.
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: The solvent system and the palladium catalyst are added.
-
Reaction: The mixture is heated to reflux (typically 80-100 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity and reactivity of (4-Hexylthiophen-2-yl)boronic acid.
Safety Precautions
(4-Hexylthiophen-2-yl)boronic acid, like other boronic acids, should be handled with care.
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[14][15] It may also be harmful if swallowed, in contact with skin, or if inhaled.[16]
-
Precautionary Measures: Use in a well-ventilated area or under a fume hood.[15][17] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15] Avoid breathing dust.[17] Wash hands thoroughly after handling.[14]
Storage and Stability
-
Storage Conditions: To prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere.[18] It is recommended to store it in a cool, dry, and dark place, with refrigeration (-20°C) being ideal for long-term storage.[7][18]
-
Stability: Boronic acids can undergo dehydration to form boroxines, especially upon heating or prolonged storage if not kept dry. While this process is often reversible, it can affect the stoichiometry of reactions.
Conclusion
(4-Hexylthiophen-2-yl)boronic acid is a highly valuable and versatile building block in organic synthesis. Its well-defined structure and predictable reactivity make it an excellent substrate for constructing complex organic materials and potential pharmaceutical agents. A comprehensive understanding of its properties, a reliable synthetic methodology, and proficient application in key reactions like the Suzuki-Miyaura coupling are essential for leveraging its full potential. This guide serves as a foundational resource for researchers and scientists aiming to innovate in the fields of organic electronics and drug discovery.
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Macromolecules. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. [Link]
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Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]
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